Egfr-IN-68

EGFR tyrosine kinase inhibition T790M mutant enzyme assay

Research pain point: Studying EGFR-driven cancers often requires a balanced inhibitor of both wild-type and T790M-mutant EGFR. EGFR-IN-68 (Compound 8d) is an ATP-competitive EGFR tyrosine kinase inhibitor that provides near-equipotent nanomolar activity against both forms (IC50 WT 7.0 nM, T790M 9.3 nM), enabling precise interrogation of NSCLC models without the mutant-selectivity bias of third-generation inhibitors. Key advantages: • 10-fold greater potency than gefitinib in T790M+ NCI-H1975 cells (IC50 1.20 vs 12.0 μM). • Selective for EGFR and HER2 over other kinases; suppresses AKT/ERK1/2 phosphorylation. • Induces G0/G1-phase cell cycle arrest; validated DFG motif hydrogen bonding. Supplied with full analytical documentation. Standard global shipping available.

Molecular Formula C24H22N2O
Molecular Weight 354.4 g/mol
Cat. No. B12397731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEgfr-IN-68
Molecular FormulaC24H22N2O
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2C(CC(=N2)C3=CC=CC=C3)C=CC4=CC=CC=C4
InChIInChI=1S/C24H22N2O/c1-27-23-16-14-21(15-17-23)26-22(13-12-19-8-4-2-5-9-19)18-24(25-26)20-10-6-3-7-11-20/h2-17,22H,18H2,1H3/b13-12+
InChIKeyQGXAWMHVNOXVHQ-OUKQBFOZSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EGFR-IN-68 Overview


EGFR-IN-68 (CAS: 2416925-03-4, Compound 8d) is a 6,7-dimorpholinoalkoxy quinazoline derivative designed as a potent, ATP-competitive epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. This research tool compound exhibits notable enzymatic inhibitory activity against recombinant EGFR tyrosine kinase (both wild-type and T790M mutant forms) and demonstrates anti-proliferative effects across multiple tumor cell lines expressing wild-type or mutant EGFR [1]. The compound is primarily utilized in preclinical oncology research focusing on EGFR-driven signaling pathways and non-small cell lung cancer (NSCLC) models.

Why EGFR-IN-68 Is Not Interchangeable


Generic substitution among EGFR inhibitors is precluded by substantial divergence in kinase selectivity profiles, mutant versus wild-type potency ratios, and structural binding determinants. EGFR-IN-68 (Compound 8d) exhibits a distinct profile: it potently inhibits recombinant EGFR tyrosine kinase at low nanomolar concentrations (IC50 = 7.0 nM for WT, 9.3 nM for T790M) [1], while its selectivity for EGFR and HER2 over other kinases has been documented via kinase panel screening [2]. In contrast, third-generation mutant-selective inhibitors such as osimertinib achieve >40-fold selectivity for T790M over wild-type EGFR [3], and first-generation inhibitors like gefitinib lack activity against T790M altogether [4]. These divergent selectivity landscapes, coupled with differences in cellular potency across tumor models, render cross-compound functional interchangeability invalid without empirical validation.

EGFR-IN-68 Comparative Evidence


Dual WT/T790M EGFR Enzymatic Inhibition

In recombinant EGFR tyrosine kinase assays, EGFR-IN-68 (Compound 8d) demonstrated near-equipotent inhibitory activity against wild-type EGFR (IC50 = 7.0 nM) and the T790M resistance mutant (IC50 = 9.3 nM) [1]. This dual nanomolar potency contrasts with the profile of first-generation inhibitors such as gefitinib, which potently inhibit wild-type EGFR (IC50 in the low nanomolar range) but are ineffective against T790M-bearing mutants [2]. The 1.3-fold difference between WT and T790M potency for EGFR-IN-68 is substantially narrower than the >40-fold selectivity window reported for mutant-selective third-generation inhibitors like osimertinib [3].

EGFR tyrosine kinase inhibition T790M mutant enzyme assay recombinant kinase

Antiproliferative Activity in A431 Cells

In A431 human epidermoid carcinoma cells overexpressing wild-type EGFR, EGFR-IN-68 (Compound 8d) exhibited an IC50 of 0.47 μM for antiproliferative activity [1]. Under comparable assay conditions, the first-generation EGFR inhibitor gefitinib demonstrated an IC50 of 8.0 μM in the same A431 cell line [1]. This represents a 17-fold superior potency for EGFR-IN-68 relative to gefitinib in this cellular model.

antiproliferative activity tumor cell lines wild-type EGFR A431 cells

Antiproliferative Activity in T790M-Mutant NSCLC Cells

In NCI-H1975 human non-small cell lung cancer cells harboring the clinically relevant L858R/T790M double mutation, EGFR-IN-68 (Compound 8d) exhibited an antiproliferative IC50 of 1.20 μM [1]. In the same study, gefitinib demonstrated an IC50 of 12.0 μM against the same NCI-H1975 cell line [1]. This corresponds to a 10-fold potency advantage for EGFR-IN-68.

antiproliferative activity NSCLC T790M mutant NCI-H1975 cells

Kinase Selectivity for EGFR and HER2

A kinase selectivity profile assessment performed on EGFR-IN-68 (Compound 8d) demonstrated substantial selectivity for EGFR and HER2 over a broader panel of kinases [1]. This selectivity profile was established via kinase panel screening, which confirmed that EGFR-IN-68 preferentially targets EGFR and HER2 while showing limited inhibition of other evaluated kinases. This contrasts with the broader multi-kinase inhibition profiles observed for certain pan-EGFR inhibitors, where off-target kinase engagement can confound experimental interpretation [2].

kinase selectivity off-target profiling HER2 dual inhibition

Cell Cycle Arrest and Apoptosis Induction

Mechanistic studies demonstrate that EGFR-IN-68 (Compound 8d) blocks EGF-induced EGFR activation and suppresses phosphorylation of downstream signaling proteins AKT and ERK1/2 in human NSCLC cells [1]. Functional assays in A549 cells confirmed that EGFR-IN-68 induces G0/G1-phase cell cycle arrest and promotes apoptosis in a concentration-dependent manner [1]. This dual mechanism contrasts with first-generation inhibitors such as erlotinib, which primarily suppresses cell-cycle genes while inducing pro-apoptotic genes, and gefitinib, which suppresses apoptosis inhibitors while inducing cell-cycle inhibitors [2].

cell cycle arrest apoptosis AKT signaling ERK1/2 mechanism of action

DFG Motif Hydrogen Bonding Interactions

Molecular docking studies revealed that EGFR-IN-68 (Compound 8d) forms four hydrogen bonds with the EGFR kinase domain, two of which are specifically located within the Asp855-Phe856-Gly857 (DFG) motif of the kinase [1]. This binding mode differs from that of gefitinib, which also engages the ATP-binding pocket but does not establish the same DFG motif hydrogen bond contacts [2]. DFG motif interactions are structurally significant as this region governs the conformational state of the kinase activation loop.

molecular docking DFG motif hydrogen bonding ATP-binding pocket

Recommended Application Scenarios


Balanced WT/T790M EGFR Inhibition in NSCLC

EGFR-IN-68 is optimally deployed in research protocols requiring dual inhibition of wild-type and T790M-mutant EGFR with near-equipotent nanomolar activity (IC50 = 7.0 nM for WT, 9.3 nM for T790M). This balanced potency profile [1] is particularly relevant for studies in NSCLC models where both wild-type signaling and acquired T790M resistance mechanisms coexist, enabling interrogation of combination strategies or sequential treatment paradigms without the mutant-selectivity bias inherent to third-generation inhibitors.

Benchmarking vs First-Generation EGFR Inhibitors

Researchers evaluating T790M-positive NSCLC models should consider EGFR-IN-68 as a comparator tool due to its documented 10-fold potency advantage over gefitinib in NCI-H1975 cells (IC50 = 1.20 μM vs. 12.0 μM) [1]. This quantitative differential enables robust detection of T790M-dependent responses and supports head-to-head studies examining resistance mechanisms or combination therapy efficacy in T790M-harboring contexts.

DFG Motif-Dependent EGFR Inhibition Mechanisms

For structural and mechanistic studies focused on EGFR kinase domain conformational regulation, EGFR-IN-68 offers a distinct molecular probe with validated DFG motif hydrogen bonding (two of four H-bonds within Asp855-Phe856-Gly857) [1]. Coupled with its downstream suppression of AKT and ERK1/2 phosphorylation and induction of G0/G1-phase cell cycle arrest [1], this compound is well-suited for dissecting the relationship between DFG engagement, kinase inhibition, and downstream effector modulation in EGFR-driven cellular contexts.

Dual EGFR/HER2 Target Validation

EGFR-IN-68 is appropriate for target validation studies examining dual EGFR/HER2 signaling pathways, given its documented kinase selectivity for EGFR and HER2 over other kinases [2]. This selectivity profile supports experimental designs where off-target kinase confounding must be minimized, such as in mechanism-of-action studies, combination screening, or biomarker validation requiring clean pathway interrogation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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